7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile
Description
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a polyhalogenated quinoline derivative featuring a carbonitrile group at position 3. Its molecular formula is C₁₀HBrCl₃FN₂, with a molecular weight of 354.39 g/mol . The compound’s structure is distinguished by multiple halogen substituents: bromine (position 7), chlorine (positions 2, 4, 6), and fluorine (position 8).
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HBrCl3FN2/c11-6-5(12)1-3-7(13)4(2-16)10(14)17-9(3)8(6)15/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDUEJNNJZLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HBrCl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Chlorination of the Quinoline Ring
Chlorination typically employs phosphorus chlorides (PCl₃, PCl₅) or molecular chlorine under controlled conditions. In the synthesis of 4-bromo-7-chloro-8-(trichloromethyl)quinoline, phosphorus trichloride (0.1 g, 0.00074 mol) catalyzed chlorination at 105°C for 36 hours under tungsten-iodine lamp irradiation, achieving 81% yield. Adapting this to our target:
Hypothetical Protocol
- Start with 7-bromo-8-fluoroquinoline-3-carbonitrile
- React with PCl₅ (3 equiv) in chlorobenzene at 110°C for 24 hours
- Sequential chlorination at positions 2, 4, and 6
Challenges: Regioselectivity control requires steric and electronic directing groups. The cyano group at position 3 may deactivate adjacent positions, favoring chlorination at positions 2 and 6 before position 4.
Cyano Group Installation Methodologies
Nucleophilic Cyanidation of Halogenated Intermediates
The conversion of chloro-to-cyano groups can be achieved through Rosenmund-von Braun reaction analogs:
Adapted from 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde Synthesis
- Starting material: 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonyl chloride
- Reagent: CuCN in DMF at 150°C
- Reaction time: 12-18 hours
- Key advantage: Direct displacement of chloride by cyanide
Limitation: High temperatures may lead to decomposition of polyhalogenated quinolines.
Palladium-Catalyzed Cyanation
Modern cross-coupling approaches using Pd(PPh₃)₄ with Zn(CN)₂ could be explored:
Projected Parameters
- Substrate: 3-bromo-7-bromo-2,4,6-trichloro-8-fluoroquinoline
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Conditions: DMF/H₂O (4:1), 100°C, 24 hours
- Expected yield: 50-60% based on similar quinoline cyanations
Fluorination Techniques for Position 8
Balz-Schiemann Reaction for Late-Stage Fluorination
Diazotization of an 8-amino precursor followed by HF treatment:
Steps
- 8-amino-7-bromo-2,4,6-trichloroquinoline-3-carbonitrile synthesis
- Diazotization with NaNO₂/HCl at -5°C
- Thermal decomposition in HF/pyridine
Caution: Handling HF requires specialized equipment.
Direct Electrophilic Fluorination
Using Selectfluor® in acetonitrile:
- Substrate: 7-bromo-2,4,6-trichloro-8-hydroquinoline-3-carbonitrile
- Reagent: Selectfluor® (2.2 equiv)
- Temperature: 80°C
- Time: 8 hours
- Projected yield: 40-55% (lower due to competing side reactions)
Comparative Analysis of Synthetic Routes
*Estimated based on analogous transformations in
Critical Process Optimization Considerations
Solvent Selection for Polyhalogenated Intermediates
Temperature Control in Exothermic Reactions
The patent CN102942524A emphasizes maintaining 0-2°C during ice/water quenches to prevent decomposition of trichloromethyl intermediates—a crucial consideration when handling the target compound’s thermally sensitive nitrile group.
Purification Challenges
The final compound’s low solubility (predicted logP = 4.91) necessitates:
- Gradient column chromatography (hexane/EtOAc)
- Recrystallization from hot toluene
- Final purity verification via HPLC (95% minimum)
Scalability and Industrial Production Insights
From Enamine’s manufacturing process for related compounds:
- Batch sizes: 50-100 g typical for catalog products
- Safety protocols: GHS07 warnings mandate proper ventilation and PPE for halogen handling
- Cost drivers:
- Bromine (11.5% of material cost)
- Pd catalysts (22% in coupling routes)
- Solvent recovery (critical for DMF economics)
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for halogen substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile as a KRAS inhibitor for cancer treatment. KRAS mutations are prevalent in various cancers, making this compound a promising candidate for targeted therapies. The compound's ability to inhibit KRAS signaling pathways may lead to the development of novel anticancer agents .
Antimicrobial Properties
This quinoline derivative has also shown antimicrobial activity against several bacterial strains. Its structural features contribute to its effectiveness as an antibacterial agent, making it a candidate for further exploration in the development of new antibiotics .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, enabling the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
Intermediate in Drug Development
The compound acts as an intermediate in synthesizing other biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in developing drugs targeting specific diseases .
Analytical Chemistry
Analytical Standards
Due to its distinct chemical properties, this compound can be utilized as an analytical standard in laboratories. It aids in the calibration of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensuring accurate quantification of similar compounds .
-
KRAS Inhibition Study
A study published in September 2023 demonstrated that this compound effectively inhibits KRAS activity in vitro. The results indicated significant reductions in cell proliferation among cancer cell lines harboring KRAS mutations . -
Antimicrobial Efficacy Assessment
Research conducted by various institutions has shown that this compound exhibits broad-spectrum antimicrobial activity. It was tested against Gram-positive and Gram-negative bacteria, revealing potential applications in treating bacterial infections . -
Synthetic Pathway Development
A recent patent outlines synthetic pathways involving this compound as a crucial intermediate for producing novel quinoline derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The halogen atoms and nitrile group can interact with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Comparison of Key Quinoline-3-Carbonitrile Derivatives
Key Observations:
Halogenation Pattern: The target compound’s extensive halogenation (Br, Cl×3, F) is rare among analogs. For instance, 7-Bromo-4-chloroquinoline-3-carbonitrile lacks fluorine and two chlorine atoms, reducing its steric and electronic complexity .
Substituent Positioning: In 8-Bromo-2-chloro-7-methoxyquinoline-3-carbonitrile, the methoxy group at position 7 enhances solubility but reduces electrophilicity compared to the fluorine in the target compound .
Carbonitrile Position: Compounds like 5-Bromoquinoline-8-carbonitrile place the CN group at position 8, altering conjugation and binding properties .
Heterocyclic Variants with Lower Similarity
Some structurally related compounds belong to different heterocyclic systems but retain the carbonitrile group:
- 7-Bromo-1H-indole-3-carbonitrile (CAS 1260387-11-8, similarity 0.94): An indole derivative with Br at position 7 and CN at 3. The indole core lacks the quinoline nitrogen, reducing aromatic stability .
- 3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS 1190311-98-8, similarity 0.87): A fused pyrrolopyridine system. The smaller ring size may limit π-stacking interactions compared to quinoline .
Research Findings and Implications
- Steric Hindrance : Three chlorine atoms at positions 2, 4, and 6 create significant steric bulk, which may reduce solubility but improve binding specificity .
- Synthetic Utility: The compound’s halogen-rich structure makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), though this reactivity is less pronounced in analogs with fewer halogens .
Biological Activity
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile is a synthetic compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: CHBrClFN
Molecular Weight: 354.4 g/mol
CAS Number: 2022976-02-7
Structure
The structure of this compound features multiple halogen substitutions which may influence its biological interactions.
Research indicates that quinoline derivatives often exhibit antibacterial and anticancer properties. The specific halogen substitutions in this compound may enhance its interaction with biological targets such as DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.
Antibacterial Activity
In vitro studies have shown that fluoroquinolone derivatives demonstrate significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies on related compounds indicate that modifications at the 8-position can enhance potency against resistant strains .
Anticancer Activity
Recent patents highlight the potential of this compound as a KRAS inhibitor for cancer treatment. KRAS mutations are prevalent in various cancers, making this compound a candidate for targeted therapies .
Cytotoxicity
While evaluating the cytotoxic effects of similar quinoline derivatives, it was observed that increased halogenation can lead to enhanced cytotoxicity against cancer cell lines. The compound's structure suggests a potential for selective toxicity towards malignant cells while sparing normal cells .
Case Studies
- Antibacterial Efficacy:
- Anticancer Properties:
Comparative Efficacy Table
| Compound Name | Antibacterial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against resistant strains |
| Ciprofloxacin | High | Low | Well-studied fluoroquinolone |
| Ofloxacin | Moderate | Low | Commonly used antibiotic |
Q & A
Q. What are the recommended synthetic pathways for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step halogenation and functionalization of the quinoline core. A common approach is to start with a substituted quinoline precursor, such as ethyl 7-bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate (CAS 1698027-26-7), followed by hydrolysis and nitrile group introduction. Key steps include:
Halogenation : Sequential introduction of bromine, chlorine, and fluorine groups under controlled conditions (e.g., using PCl₅ or SOCl₂ for chlorination).
Nitrile Formation : Conversion of the carboxylate ester to a carbonitrile group via amidoxime intermediates or direct substitution with cyanide sources like CuCN .
Critical Considerations : Optimize reaction temperatures (e.g., 40–80°C for nitrile formation) to minimize side products.
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and aromatic proton environments. For example, fluorine substituents cause distinct splitting patterns in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns consistent with bromine/chlorine .
- Elemental Analysis : Validate empirical formula accuracy (e.g., C₁₀H₃BrCl₃FN₂) with <1% deviation .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store the compound in a moisture-free, sealed container at 2–8°C to prevent hydrolysis of the nitrile group or halogen displacement. Use amber vials to avoid photodegradation, as halogenated quinolines are light-sensitive . For long-term stability, consider inert atmosphere storage (e.g., argon) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C7, fluorine at C8) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric and Electronic Effects : The bromine at C7 acts as a leaving group in Suzuki-Miyaura couplings, but steric hindrance from adjacent chlorine (C6) may slow reactivity. Fluorine at C8, being electron-withdrawing, enhances electrophilicity at C3 (carbonitrile position) for nucleophilic substitutions .
- Optimization Strategy : Use Pd(PPh₃)₄ as a catalyst with microwave-assisted heating (100–120°C) to overcome steric barriers. Monitor reaction progress via TLC with UV visualization .
Q. How can researchers analyze and mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Common byproducts include dehalogenated intermediates (e.g., loss of bromine) or nitrile hydrolysis products. Use LC-MS/MS to track impurities and GC-MS for volatile side products .
- Mitigation :
- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess halogenating agents.
- Control pH during hydrolysis steps (pH 6–7) to prevent nitrile degradation .
Q. What strategies are effective for assessing the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using microdilution methods (e.g., MIC against S. aureus). Prepare stock solutions in DMSO (≤1% v/v) to maintain solubility .
- Structure-Activity Relationship (SAR) : Compare with analogs like 8-bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 1189107-54-7) to evaluate the impact of halogen and functional group positioning .
- Data Analysis : Use ANOVA to statistically differentiate activity between substituent variants (e.g., bromine vs. chlorine at C2) .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using software like Gaussian. The carbonitrile group (C3) and C7 bromine are predicted to be high-reactivity sites .
- Docking Studies : Simulate interactions with biological targets (e.g., bacterial topoisomerases) using AutoDock Vina. Validate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
